![molecular formula C13H15N3O4 B2781084 6-{[(tert-butoxy)carbonyl]amino}-1H-indazole-3-carboxylic acid CAS No. 2092460-75-6](/img/structure/B2781084.png)
6-{[(tert-butoxy)carbonyl]amino}-1H-indazole-3-carboxylic acid
Übersicht
Beschreibung
6-{[(tert-butoxy)carbonyl]amino}-1H-indazole-3-carboxylic acid is a synthetic organic compound with the molecular formula C13H15N3O4. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(tert-butoxy)carbonyl]amino}-1H-indazole-3-carboxylic acid typically involves the following steps:
Formation of Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of tert-Butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the amino group. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-{[(tert-butoxy)carbonyl]amino}-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the indazole ring.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA).
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium phosphate (K3PO4).
Major Products Formed
Substitution: Various substituted indazole derivatives.
Deprotection: The free amino indazole carboxylic acid.
Coupling: Biaryl compounds and other complex molecules.
Wissenschaftliche Forschungsanwendungen
Intermediate in Drug Synthesis
6-{[(tert-butoxy)carbonyl]amino}-1H-indazole-3-carboxylic acid serves as a vital intermediate in the synthesis of various pharmacologically active compounds. It is particularly important in the preparation of indazole derivatives that exhibit biological activity against several targets, including nicotinic acetylcholine receptors. These derivatives are being investigated for their potential use in treating neurological disorders such as Alzheimer's disease and schizophrenia .
Research on Nicotinic Receptor Agonists
Research has indicated that compounds derived from indazole-3-carboxylic acid can act as agonists or partial agonists at the nicotinic α-7 receptor. This receptor is implicated in cognitive functions, and its modulation may provide therapeutic benefits for conditions characterized by cognitive deficits. The indazole derivatives are being explored for their efficacy in enhancing cognitive performance and treating neurodegenerative diseases .
Case Study 1: Alzheimer's Disease
A study focused on the synthesis of N—(S)-1-azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide, derived from this compound, demonstrated its potential as a treatment for Alzheimer's disease. The compound showed promising results in preclinical models, indicating improved cognitive function and neuroprotection .
Case Study 2: Schizophrenia
Another investigation highlighted the use of indazole derivatives in addressing symptoms associated with schizophrenia. The ability of these compounds to interact with nicotinic receptors suggests a mechanism through which they may alleviate some cognitive deficits observed in patients suffering from this disorder. Early-phase clinical trials are currently underway to assess their safety and efficacy .
Wirkmechanismus
The mechanism of action of 6-{[(tert-butoxy)carbonyl]amino}-1H-indazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients (APIs) that target specific enzymes or receptors. The indazole core can interact with various biological targets, including kinases and G-protein coupled receptors (GPCRs), modulating their activity and influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indazole-3-carboxylic acid: Lacks the Boc-protected amino group, making it less versatile in certain synthetic applications.
1H-indazole-3-carboxylic acid: Similar core structure but without the Boc protection, leading to different reactivity.
tert-Butyl 1H-indazole-3-carboxylate: Similar protecting group but different functionalization at the indazole ring.
Uniqueness
6-{[(tert-butoxy)carbonyl]amino}-1H-indazole-3-carboxylic acid is unique due to the presence of both the Boc-protected amino group and the carboxylic acid group. This dual functionality allows for selective deprotection and further functionalization, making it a valuable intermediate in complex synthetic routes.
Biologische Aktivität
6-{[(tert-butoxy)carbonyl]amino}-1H-indazole-3-carboxylic acid, with the CAS number 2092460-75-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and neuroprotective effects, supported by data tables and relevant research findings.
- Molecular Formula : C₁₃H₁₅N₃O₄
- Molecular Weight : 277.28 g/mol
- Structure : The compound features an indazole core with a tert-butoxycarbonyl (Boc) protecting group on the amino group.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of indazole derivatives, including this compound.
- Mechanism of Action : The compound exhibits a bactericidal effect, potentially through inhibition of protein synthesis and disruption of nucleic acid production.
- Minimum Inhibitory Concentrations (MIC) :
Bacterial Strain | MIC (μM) |
---|---|
Staphylococcus aureus | 15.625 - 62.5 |
Enterococcus faecalis | 62.5 - 125 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated:
- Inhibition Studies : In vitro studies demonstrated significant inhibition of inflammatory cytokines, showing a reduction in TNF-α levels.
- Comparison with Standards : At a concentration of 1 mM, the compound exhibited an inhibition percentage of approximately 93.80%, surpassing that of standard anti-inflammatory drugs like diclofenac .
Compound | Inhibition (%) |
---|---|
This compound | 93.80 |
Diclofenac | 90.21 |
Neuroprotective Effects
Emerging research suggests that indazole derivatives may possess neuroprotective properties:
- Cell Viability Assays : Compounds similar to this compound have shown protective effects against oxidative stress in neuronal cell lines.
- Mechanisms : The potential mechanisms include inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's .
Case Studies
-
Antibacterial Study on MRSA :
A study evaluated the efficacy of various indazole derivatives against Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated potent activity with an MIC significantly lower than that of conventional antibiotics, indicating its potential as a therapeutic agent against resistant bacterial strains . -
Inflammation Model in Mice :
In vivo studies using murine models showed that administration of the compound led to a marked reduction in paw edema induced by carrageenan, suggesting strong anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Eigenschaften
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indazole-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-13(2,3)20-12(19)14-7-4-5-8-9(6-7)15-16-10(8)11(17)18/h4-6H,1-3H3,(H,14,19)(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYVGEBQOKOZJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=NN2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2092460-75-6 | |
Record name | 6-{[(tert-butoxy)carbonyl]amino}-1H-indazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.